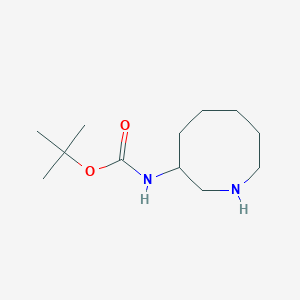
AMMONIUM HYPOPHOSPHITE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
AMMONIUM HYPOPHOSPHITE can be synthesized through the reaction of phosphorous acid (H3PO3) with ammonia (NH3). The reaction typically occurs in an aqueous solution and can be represented by the following equation:
H3PO3+3NH3→(NH4)3PO3
Industrial Production Methods
Industrial production of phosphonous acid, ammonia salt involves the controlled reaction of phosphorous acid with ammonia gas in a reactor. The reaction is carried out under specific temperature and pressure conditions to ensure complete conversion and high yield. The resulting product is then purified and crystallized to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
AMMONIUM HYPOPHOSPHITE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid (H3PO4).
Reduction: It can be reduced to form phosphine (PH3).
Substitution: It can undergo substitution reactions with halides to form corresponding phosphonous acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like chlorine (Cl2) or bromine (Br2) are used under controlled conditions.
Major Products Formed
Oxidation: Phosphoric acid (H3PO4)
Reduction: Phosphine (PH3)
Substitution: Various phosphonous acid derivatives
Scientific Research Applications
AMMONIUM HYPOPHOSPHITE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways and as a nutrient source for certain microorganisms.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, corrosion inhibitors, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of phosphonous acid, ammonia salt involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of phosphorus, which is essential for cellular functions. It can also participate in redox reactions, influencing oxidative stress and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- Phosphorous acid (H3PO3)
- Phosphoric acid (H3PO4)
- Hypophosphorous acid (H3PO2)
Comparison and Uniqueness
AMMONIUM HYPOPHOSPHITE is unique due to its specific combination of ammonia and phosphonous acid, which imparts distinct chemical properties. Unlike phosphoric acid, it has a lower oxidation state of phosphorus, making it more reactive in certain chemical reactions. Compared to hypophosphorous acid, it has different solubility and stability characteristics, making it suitable for specific industrial applications.
Properties
CAS No. |
7803-65-8 |
|---|---|
Molecular Formula |
H4NO2P |
Molecular Weight |
81.011 g/mol |
IUPAC Name |
azane;phosphonous acid |
InChI |
InChI=1S/H3N.HO2P/c;1-3-2/h1H3;(H,1,2) |
InChI Key |
AKYKNEHYFVLCTH-UHFFFAOYSA-N |
SMILES |
N.OPO |
Canonical SMILES |
[NH4+].[O-]P=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(3-methylphenyl)thiourea](/img/structure/B2736519.png)

![N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2736521.png)
![2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2736522.png)

![Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane](/img/structure/B2736524.png)


![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2736530.png)




![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736537.png)
